molecular formula C16H16N2O B2852954 N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide CAS No. 14901-96-3

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide

Número de catálogo: B2852954
Número CAS: 14901-96-3
Peso molecular: 252.317
Clave InChI: ADXADQCZLBBBLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of tetrahydroisoquinoline (THIQ) derivatives, a scaffold renowned for its diverse and potent biological activities . The THIQ core is a privileged structure in drug discovery, present in several clinically used drugs across various therapeutic areas, including the anticancer agents Trabectedin and Lurbinectedin . This specific benzamide derivative is offered for research purposes to investigate its potential biological properties.Scientific literature has extensively documented that substituted tetrahydroisoquinoline-benzamide hybrids exhibit potent antiproliferative activity against various human cancer cell lines . These compounds have been identified as subtype-selective estrogen receptor antagonists, making them potential therapeutic agents for hormone-dependent breast cancer . In vitro studies on analogous compounds have shown that they can demonstrate better anticancer activity than Tamoxifen, a standard breast cancer treatment, against ER-positive MCF-7 breast cancer cells and Ishikawa endometrial adenocarcinoma cells . The primary mechanism of action for this class of compounds involves binding to the active sites of estrogen receptor subtypes (ER-α and ER-β), functioning as selective estrogen receptor modulators (SERMs) to block estrogen-driven proliferation . Researchers can utilize this compound as a key intermediate or pharmacophore for developing novel anticancer agents, exploring structure-activity relationships (SAR), and studying the mechanisms of estrogen receptor antagonism.This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXADQCZLBBBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of Phenethylamine Derivatives

A widely adopted method involves the cyclization of 2-phenethylamine derivatives using hydroxylamine-O-sulfonic acid. In a representative procedure, isoquinoline (6.3 mL, 3 equiv) is heated with hydroxylamine-O-sulfonic acid (2 g, 1 equiv) in water at 90°C for 2–3 hours. Potassium carbonate (2.44 g, 1 equiv) is added to neutralize excess acid, followed by ethanol-assisted filtration to remove potassium sulfate. Subsequent treatment with hydroiodic acid (57–67%, 1.34 mL) precipitates 2-aminoisoquinolinium iodide, which is isolated in 60% yield. This intermediate is reduced via catalytic hydrogenation or borane complexes to yield 1,2,3,4-tetrahydroisoquinolin-4-amine.

Reductive Amination of Tetrahydroisoquinolines

Alternative routes employ reductive amination of 1,2,3,4-tetrahydroisoquinoline with formaldehyde under acidic conditions. For example, a mixture of 2-(3,4-dimethoxyphenyl)-2-benzyloxyethylamine (2.90 g), formic acid (12 mL), and paraformaldehyde (0.30 g) undergoes condensation at 80°C for 2 hours, followed by hydrogenolysis to remove the benzyl protecting group. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation.

Amide Coupling Strategies for Benzamide Formation

The final step involves coupling 1,2,3,4-tetrahydroisoquinolin-4-amine with benzoyl derivatives. Two principal approaches are delineated in the literature.

Schotten-Baumann Reaction with Benzoyl Chloride

Classical acylation employs benzoyl chloride under Schotten-Baumann conditions. In a typical protocol, the amine (1.0 equiv) is dissolved in dichloromethane or THF, cooled to 0°C, and treated with benzoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv). After stirring at room temperature for 12 hours, the mixture is washed with aqueous HCl (1M) and sodium bicarbonate, yielding the crude product. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords this compound in 58–65% yield.

Carbodiimide-Mediated Coupling with Benzoic Acid

Modern protocols favor carbodiimide reagents for enhanced efficiency. For instance, 5-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (0.153 g, 0.94 mmol) is reacted with benzoic acid (1.1 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.186 g) and hydroxybenzotriazole (HOBt, 0.144 g) in dry DMF. The reaction proceeds at room temperature for 24 hours, followed by solvent evaporation and recrystallization from methanol/ethyl acetate to yield the title compound (72%). This method minimizes racemization and is scalable to multigram quantities.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and protecting group strategy.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) improve carbodiimide-mediated coupling yields compared to dichloromethane. Reactions conducted at 60°C in hexafluoroisopropanol (HFIP) with sodium acetate (1.0 equiv) achieve 75% conversion within 6 hours, whereas room-temperature reactions require 24 hours.

Protecting Group Considerations

Primary amines are often protected as tert-butoxycarbonyl (Boc) derivatives prior to acylation. For example, Boc-protected 1,2,3,4-tetrahydroisoquinolin-4-amine is reacted with benzoyl chloride, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. This sequential strategy prevents undesired side reactions and improves overall yield (68% over two steps).

Spectroscopic Characterization and Analytical Data

Structural confirmation relies on NMR spectroscopy and high-resolution mass spectrometry (HRMS).

$$ ^1 \text{H NMR} $$ Analysis

Characteristic signals in CDCl$$_3$$ include:

  • δ 8.01 (d, 1H, J = 7.9 Hz, Ar–H)
  • δ 7.45–7.30 (m, 5H, benzamide aryl)
  • δ 4.83 (dd, 1H, J = 10.5, 4.8 Hz, CH–N)
  • δ 3.11 (qd, 2H, J = 15.6, 7.8 Hz, CH$$_2$$–N)
  • δ 1.36 (s, 9H, t-butyl in Boc-protected intermediates).

$$ ^{13} \text{C NMR} $$ and HRMS

Key $$ ^{13} \text{C} $$ signals:

  • 167.2 ppm (C=O),
  • 135.6–127.3 ppm (aryl carbons),
  • 52.1 ppm (CH–N).
    HRMS (ESI+) for C$${16}$$H$${16}$$N$$_2$$O ([M+H]$$^+$$): m/z calculated 253.1335, found 253.1338.

Comparative Evaluation of Synthetic Methods

The table below summarizes yields, advantages, and limitations of each approach:

Method Yield (%) Conditions Purification Key Advantage
Schotten-Baumann 58–65 0°C to RT, 12 h Column chromatography Simplicity, low cost
EDCI/HOBt coupling 68–72 RT, 24 h Recrystallization High purity, minimal racemization
Boc-protected route 65–68 TFA deprotection Acid-base extraction Compatibility with sensitive substrates

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The THIQ nitrogen and benzamide group participate in substitution reactions under specific conditions:

Reaction Type Reagents/Conditions Products Reference
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-Alkylated derivatives (e.g., 4-methyl-N-(THIQ-4-yl)benzamide)
Reductive Amination Aldehydes/ketones, NaBH₃CN, MeOH, RTSecondary or tertiary amines via imine intermediates
Amide Hydrolysis 6M HCl, reflux, 12h1,2,3,4-Tetrahydroisoquinolin-4-amine + Benzoic acid

Key Findings :

  • N-Alkylation occurs regioselectively at the THIQ nitrogen due to steric and electronic factors .

  • Reductive amination with aldehydes (e.g., formaldehyde) yields branched amines in 70–85% yields .

  • Acidic hydrolysis cleaves the benzamide bond quantitatively .

Oxidation Reactions

The THIQ ring undergoes oxidation to form isoquinoline derivatives:

Reagent Conditions Products Reference
KMnO₄H₂O, 60°C, 4h4-Benzamido-isoquinoline (aromatized product)
DDQCH₂Cl₂, RT, 2hPartially oxidized THIQ with ketone intermediates
H₂O₂, FeSO₄AcOH, 50°C, 3hN-Oxide derivatives (limited yield)

Mechanistic Insights :

  • KMnO₄ oxidizes the THIQ ring to isoquinoline via dehydrogenation.

  • DDQ selectively oxidizes benzylic C–H bonds, forming ketones without full aromatization .

Reduction Reactions

The benzamide carbonyl and THIQ ring are reducible sites:

Reagent Conditions Products Reference
LiAlH₄THF, 0°C → RT, 6hN-(THIQ-4-yl)benzylamine (amide → amine)
H₂, Pd/CEtOH, 50 psi, 12hSaturated cyclohexane-fused THIQ derivatives

Notable Outcomes :

  • LiAlH₄ reduces the amide to a primary amine without affecting the THIQ ring .

  • Hydrogenation under high pressure saturates the THIQ ring but preserves the benzamide group .

Cycloaddition and Ring-Opening Reactions

The THIQ scaffold participates in ring-forming reactions:

Reaction Reagents/Conditions Products Reference
Pictet-Spengler Aldehyde, TFA, 40°CPolycyclic β-carboline derivatives
Michael Addition Acrylates, DBU, CH₃CNTHIQ-annulated pyrrolidine systems

Synthetic Utility :

  • Pictet-Spengler reactions with formaldehyde yield fused tetrahydro-β-carbolines in >80% yield .

  • Michael adducts exhibit stereoselectivity depending on the base used .

Functional Group Interconversion

The benzamide moiety undergoes transformations:

Reaction Reagents/Conditions Products Reference
Sulfonation SO₃, DCE, 0°C4-(Sulfonamido)THIQ derivatives
Schiff Base Formation Aromatic aldehydes, EtOHImine-linked conjugates

Applications :

  • Sulfonation enhances water solubility for pharmacological studies.

  • Schiff bases serve as intermediates for metal complexes .

Comparative Reactivity Table

Reaction Type Typical Yield Key Limitation
N-Alkylation70–90%Competing O-alkylation with bulky halides
Oxidation (KMnO₄)60–75%Overoxidation to carboxylic acids possible
Reductive Amination65–85%Requires stoichiometric NaBH₃CN
Pictet-Spengler80–95%Limited to electron-rich aldehydes

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One of the primary applications of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of tetrahydroisoquinoline exhibit anticonvulsant activity through various mechanisms:

  • Mechanism of Action : The compound acts as a non-competitive antagonist at AMPA receptors, which are involved in excitatory neurotransmission. This action helps to modulate neuronal excitability and prevent seizures .
  • Experimental Evidence : In studies involving DBA/2 mice, certain derivatives demonstrated significant potency in preventing sound-induced seizures. These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance anticonvulsant efficacy .

Neurological Disorders

Beyond epilepsy, this compound shows promise in treating a range of neurological conditions:

  • Anxiety and Depression : The compound has been linked to the treatment of anxiety disorders and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for patients suffering from mood disorders .
  • Neurodegenerative Diseases : There is emerging evidence that compounds in this class may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may help mitigate symptoms associated with these conditions by influencing neuroinflammatory pathways and promoting neuronal survival .

Pain Management

This compound may also have applications in pain management:

  • Neuropathic Pain : Studies indicate that this compound can alleviate neuropathic pain through its action on the central nervous system. By inhibiting excitatory neurotransmission, it may reduce the perception of pain in conditions like diabetic neuropathy and multiple sclerosis .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

StudyFindings
Il Farmaco (2004)Identified a series of tetrahydroisoquinolinyl-benzamides with anticonvulsant activity; some compounds showed high potency against audiogenic seizures in animal models .
Journal of Medicinal Chemistry (2006)Reported on new benzamide derivatives exhibiting significant anticonvulsant effects compared to standard treatments like valproate .
Pharmacology Biochemistry and Behavior (2004)Evaluated various tetrahydroisoquinoline derivatives for their ability to prevent seizures; highlighted their potential as negative modulators of AMPA receptors .

Mecanismo De Acción

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Core Structural Differences

The THIQ scaffold distinguishes N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide from other benzamide-containing compounds. Below is a comparative breakdown:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights
This compound C₁₆H₁₆N₂O 252.31 Benzamide at THIQ-4 Amide coupling via activated esters
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide C₂₄H₃₀N₂O₂ 378.51 THIQ-7: isobutyryl; benzamide: tert-butyl Multi-step acylation and alkylation
5-(4-Sulfonylphenyl)-1,2,4-triazole-thiones [7–9] Varies (e.g., C₂₁H₁₅F₂N₃O₂S₂) ~450–470 Sulfonylphenyl, triazole-thione Base-mediated cyclization of hydrazinecarbothioamides

Key Observations :

  • Substituent Positioning: The THIQ-4 benzamide substitution in the target compound contrasts with THIQ-7 modifications (e.g., isobutyryl in ) and non-THIQ scaffolds (e.g., sulfonylphenyl-triazole-thiones in ).
Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretch (amide I band) at ~1660–1680 cm⁻¹ , consistent with benzamide derivatives .
  • Triazole-thiones [7–9] : Absence of C=O bands (1663–1682 cm⁻¹) confirms cyclization to triazoles, with C=S stretches at 1247–1255 cm⁻¹ .
  • Hydrazinecarbothioamides [4–6] : Retain C=O (~1663–1682 cm⁻¹) and C=S (~1243–1258 cm⁻¹) bands, distinguishing them from cyclized products .

Functional Group Impact on Reactivity and Bioactivity

  • Benzamide vs.

Actividad Biológica

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a notable compound within the class of isoquinoline derivatives, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound is derived from the tetrahydroisoquinoline (THIQ) framework, which is significant in both natural and synthetic chemistry due to its presence in various bioactive compounds. The compound exhibits potential therapeutic properties against a range of diseases, particularly neurodegenerative disorders and various pathogens .

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways. THIQ-based compounds generally exhibit:

  • Dopamine D2 Receptor Antagonism : Some studies indicate that derivatives of THIQs can block dopamine receptors, which may contribute to their neuropharmacological effects .
  • Antiproliferative Activity : Research has shown that certain THIQ derivatives possess significant antiproliferative effects against cancer cell lines such as MCF-7 and Ishikawa .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Tested Compounds IC50 Values (μg/ml)
AntiproliferativeCancer Cell LinesThis compound0.63 - 5.14
Dopamine D2 Receptor BlockingNeuropharmacology1,1-dialkyl-1,2,3,4-tetrahydroisoquinolinesPotent
Enzyme InhibitionVarious EnzymesTHIQ DerivativesVariable

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving β-phenylethylamine derivatives.
  • Acylation : The tetrahydroisoquinoline is then acylated to form the final benzamide structure.
  • Optimization : Various dehydrating agents such as phosphorus oxychloride or zinc chloride are used to enhance yield and purity during synthesis .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several THIQ derivatives against breast cancer cell lines. This compound demonstrated significant activity with IC50 values lower than those of standard treatments like Tamoxifen .

Case Study 2: Neuropharmacological Effects

Research highlighted the potential of THIQ derivatives to act as dopamine D2 receptor antagonists. This activity suggests applications in treating conditions such as schizophrenia and Parkinson's disease .

Case Study 3: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of THIQs. The results indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases .

Q & A

Q. What are the primary synthetic strategies for preparing N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide and its derivatives?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling benzoyl chloride derivatives with tetrahydroisoquinoline precursors under basic conditions (e.g., triethylamine in dichloromethane) .
  • Cyclization reactions : Constructing the tetrahydroisoquinoline core via Pictet–Spengler or Bischler–Napieralski reactions, followed by functionalization .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, acetonitrile) and temperatures between 0–80°C are critical for optimizing yields .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Single-crystal studies (e.g., ORTEP-3 software) to determine bond angles, torsion angles, and stereochemistry .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ ~165 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass 358.1627596 for related analogs) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

Key properties include:

  • LogP values : Predicted hydrophobicity (~2.5–3.5) due to the benzamide and tetrahydroisoquinoline moieties .
  • pKa : The basicity of the tetrahydroisoquinoline nitrogen (pKa ~8.5) influences protonation states in physiological conditions .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C for most analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in coupling steps for this compound derivatives?

Methodological approaches include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki–Miyaura couplings to introduce aryl/heteroaryl groups .
  • Solvent effects : Testing ionic liquids (e.g., [BMIM][BF4_4]) to enhance reaction rates and selectivity .
  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes (e.g., 80°C, 300 W) .

Q. What strategies address contradictions between in silico predictions and experimental bioactivity data?

Discrepancies often arise from:

  • Conformational flexibility : Molecular dynamics simulations to model tetrahydroisoquinoline ring puckering and its impact on receptor binding .
  • Metabolite interference : LC-MS/MS to identify degradation products (e.g., hydrolyzed benzamide) that may suppress activity .
  • Off-target effects : Competitive binding assays (e.g., SPR or ITC) to validate specificity for primary targets like GPCRs or kinases .

Q. How can crystallographic data inform the design of analogs with improved potency?

Structural insights from X-ray co-crystallography (e.g., PDB entries) guide modifications:

  • Hydrogen bonding : Introducing electron-withdrawing groups (e.g., -CF3_3) to strengthen interactions with active-site residues .
  • Steric hindrance : Substituents at the 7-position of tetrahydroisoquinoline to avoid clashes with hydrophobic pockets .
  • π-Stacking : Fluorine or chlorine atoms on the benzamide ring to enhance aromatic interactions .

Q. What methodologies resolve solubility–bioactivity trade-offs in hydrophilic analogs?

Approaches include:

  • Prodrug design : Phosphate or acetylated derivatives to improve aqueous solubility while maintaining activity .
  • Co-crystallization with cyclodextrins : Enhancing bioavailability through host–guest complexation .
  • Salt formation : Hydrochloride or mesylate salts to modulate crystallinity and dissolution rates .

Q. How do functional groups (e.g., halogens, sulfonamides) influence metabolic stability?

Comparative studies using:

  • Microsomal assays : CYP450 inhibition profiles (e.g., CYP3A4) for halogenated vs. non-halogenated derivatives .
  • Reactive metabolite screening : Glutathione trapping assays to detect quinone-imine intermediates from methoxy-substituted analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.